molecular formula C16H22N2O B5188210 1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole

1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole

Cat. No.: B5188210
M. Wt: 258.36 g/mol
InChI Key: SDMLOLGNMTTYQK-UHFFFAOYSA-N
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Description

1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 2,3-dimethylphenoxy group attached to a pentyl chain, which is further linked to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole typically involves the following steps:

    Preparation of 2,3-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,3-Dimethylphenoxy Pentyl Bromide: The 2,3-dimethylphenol is reacted with 1-bromopentane in the presence of a base like sodium hydride to form 2,3-dimethylphenoxy pentyl bromide.

    Cyclization to Form Imidazole Derivative: The 2,3-dimethylphenoxy pentyl bromide is then reacted with imidazole in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted imidazole derivatives with various functional groups attached to the imidazole ring.

Scientific Research Applications

1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole can be compared with other similar compounds, such as:

    1-[5-(2,3-Dichlorophenoxy)pentyl]imidazole: This compound has similar structural features but with chlorine atoms instead of methyl groups, leading to different chemical and biological properties.

    1-[5-(2,3-Dimethoxyphenoxy)pentyl]imidazole: The presence of methoxy groups instead of methyl groups can result in variations in reactivity and biological activity.

    1-[5-(2,3-Dimethylphenoxy)butyl]imidazole: The shorter butyl chain can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[5-(2,3-dimethylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-14-7-6-8-16(15(14)2)19-12-5-3-4-10-18-11-9-17-13-18/h6-9,11,13H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMLOLGNMTTYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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